Benzovesamicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

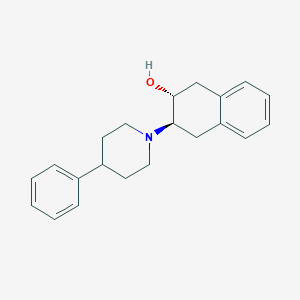

Benzovesamicol, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroimaging Applications

Benzovesamicol and its analogs have been developed primarily as radiotracers for imaging cholinergic neurons. The ability to visualize cholinergic function is crucial for understanding various neurological conditions.

Radiotracers for PET Imaging

- Fluoroethoxythis compound : One of the most notable derivatives is [18F]fluoroethoxythis compound (FEOBV), which has shown promise as a PET radiotracer. It specifically binds to the vesicular acetylcholine transporter (VAChT), allowing for the mapping of cholinergic synapses in vivo. Studies indicate that FEOBV can effectively visualize cholinergic areas in the brain, making it a potential tool for assessing cholinergic dysfunction in diseases like Alzheimer's .

- Biodistribution Studies : Research involving biodistribution and dosimetry of FEOBV in rodent models demonstrates robust uptake in cholinergic-rich brain regions, such as the striatum and hippocampus, which are critical areas affected in Alzheimer’s disease . Autoradiography studies have confirmed that FEOBV localization correlates with known distributions of presynaptic cholinergic markers .

Cholinergic Neuron Integrity Assessment

- Alzheimer's Disease Studies : The loss of cholinergic transmission is a hallmark of Alzheimer's disease. This compound analogs serve as in vivo markers for assessing cholinergic neuronal integrity. For instance, studies utilizing FEOBV have shown focal binding changes in cholinergic projections to the cortex and hippocampus in Alzheimer's patients compared to age-matched controls .

- Functional Imaging : The specificity of FEOBV binding to VAChT allows researchers to gauge functional cholinergic synapses non-invasively. This capability is particularly beneficial for studying the progression of neurodegenerative diseases and evaluating therapeutic interventions .

Mechanistic Studies on VAChT

This compound derivatives are not only used for imaging but also for functional studies on VAChT itself.

Structural Insights

Recent studies have utilized this compound to investigate the inhibitory mechanisms on VAChT through structural biology techniques such as cryo-electron microscopy. These studies aim to elucidate how this compound and its analogs interact with VAChT, providing insights into their binding modes and potential modifications for improved efficacy .

Drug Development

The understanding gained from these mechanistic studies can guide the development of new therapeutic agents targeting VAChT, potentially leading to novel treatments for conditions characterized by cholinergic deficits .

Summary Table of Applications

| Application Area | Compound | Key Findings |

|---|---|---|

| Neuroimaging | [18F]fluoroethoxythis compound | Effective for mapping cholinergic neurons; high specificity and uptake in vivo |

| Alzheimer's Disease Assessment | This compound analogs | Demonstrated ability to visualize cholinergic synapse loss in patients |

| Mechanistic Studies | This compound | Insights into VAChT binding mechanisms; potential for drug development |

Propriétés

Formule moléculaire |

C21H25NO |

|---|---|

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

(2R,3R)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H25NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17,20-21,23H,10-15H2/t20-,21-/m1/s1 |

Clé InChI |

UUCLSDHQYDLBNN-NHCUHLMSSA-N |

SMILES isomérique |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=CC=CC=C4C[C@H]3O |

SMILES canonique |

C1CN(CCC1C2=CC=CC=C2)C3CC4=CC=CC=C4CC3O |

Synonymes |

benzovesamicol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.